molecular formula C12H4Cl6 B15295509 2,3,3',4,4',5-Hexachlorobiphenyl-2',6,6'-d3

2,3,3',4,4',5-Hexachlorobiphenyl-2',6,6'-d3

Cat. No.: B15295509
M. Wt: 363.9 g/mol
InChI Key: LCXMEXLGMKFLQO-IWDQAABOSA-N
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Description

2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is an isotopically labelled compound, often used in scientific research for monitoring environmental chemical exposure . This compound is a derivative of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and involves multiple steps to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labelled reagents is crucial in the production of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 for research purposes .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction may produce less chlorinated biphenyls .

Scientific Research Applications

2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 involves its interaction with cellular components, leading to disruption of normal cellular functions. It acts as an endocrine disruptor, interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 3,3’,4,4’,5,5’-Hexachlorobiphenyl

Uniqueness

2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is unique due to its isotopic labeling, which makes it particularly useful in tracing and monitoring studies. This isotopic labeling allows for precise detection and quantification in various analytical applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H4Cl6

Molecular Weight

363.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-deuterio-6-(3,4-dichloro-2,6-dideuteriophenyl)benzene

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H/i1D,3D,4D

InChI Key

LCXMEXLGMKFLQO-IWDQAABOSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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